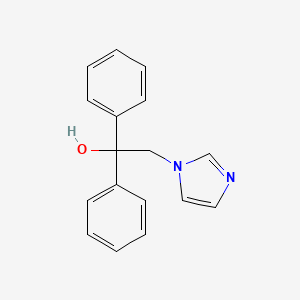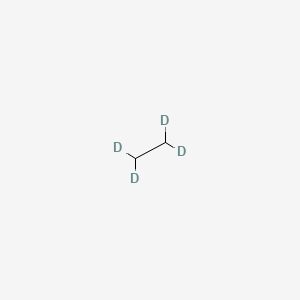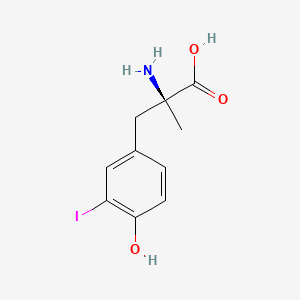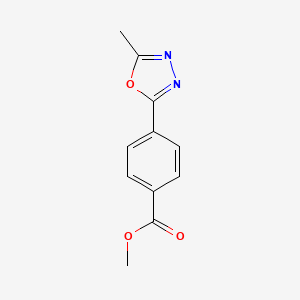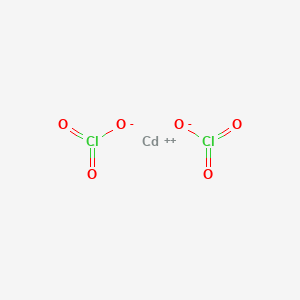
Cadmium dichlorate
描述
Cadmium chloride is a white crystalline compound of cadmium and chloride, with the formula CdCl2 . This salt is a hygroscopic solid that is highly soluble in water and slightly soluble in alcohol . It’s generally characterized as a soft, ductile, silver-white or bluish-white metal .
Synthesis Analysis
A new Cd (II) complex, bis [(N, N-diethylenediamine)cadmium (II)] dichloride, C12H32CdCl2N4, was synthesized by the reaction between cadmium (II) chloride hexahydrate, sodium hydroxide, and N, N-diethylenediamine in aqueous methanol .Molecular Structure Analysis
The X-ray structure analysis reveals that the Cd (II) cation is coordinated by four N atoms of the N,N-diethylenediamine units and two Cl atoms, giving it an octahedral geometry . In the crystal, the molecules are linked by N–H⋯Cl hydrogen bond, forming a three-dimensional supramolecular architecture .Physical And Chemical Properties Analysis
Cadmium chloride is a nonabundant, toxic metallic element usually found associated with minerals such as ZnS and other zinc ores . It has a density of 8.69 g/cm³ at room temperature . The melting point is 568°C and the boiling point is 970°C .科学研究应用
Environmental Impact and Plant Response
- Cadmium Toxicity in Aquatic Environments : Cadmium, due to its solubility, easily enters soil and aquatic environments, affecting organisms like the freshwater green alga Micrasterias. Research has shown that cadmium can disrupt cellular processes such as photosynthesis and oxygen production, often through interference with calcium homeostasis (Andosch et al., 2012).
Plant Stress and Mitigation Strategies
- Cadmium Stress in Plants : Studies have investigated how plants like savory (Satureja Hortensis L.) respond to cadmium stress. For instance, cadmium exposure can decrease growth parameters but increase antioxidant activities. The application of exogenous nitric oxide has been found to improve plant growth under cadmium stress (Azizi et al., 2021).
Remediation Techniques
- Electrokinetic Remediation : Combining electrokinetic remediation with soil washing technology is effective in removing cadmium from contaminated soils. The choice of washing solutions plays a critical role in the efficiency of cadmium removal (Giannis & Gidarakos, 2005).
Cadmium Effects on Plant Cell Structure
- Ultrastructural Changes in Plants : Research on radish leaves exposed to cadmium chloride has shown significant changes in the structure of chloroplasts, mitochondria, and nuclei, indicating the extent of cellular damage cadmium can cause (Vitória et al., 2006).
Soil and Agricultural Impact
- Cadmium in Agricultural Crops : Studies have shown a strong correlation between soil salinity and cadmium accumulation in crops like durum wheat. Factors such as soil chloride levels and chelate-extractable cadmium are crucial in understanding cadmium uptake by food crops (Norvell et al., 2000).
Cadmium and Human Health
- Cadmium as a Carcinogen : Cadmium has been classified as a carcinogen due to its various toxic effects on human health. It interferes with cellular activities and can induce gene expression changes, contributing to its carcinogenicity (Waisberg et al., 2003).
Phytoremediation Potential
- Bioenergy Crop for Cadmium Removal : Ricinus communis, a bioenergy crop, shows potential in removing cadmium from contaminated soils. Different genotypes of this plant have varying capacities for cadmium uptake and accumulation, highlighting its potential in soil remediation (Huang et al., 2011).
Molecular Mechanisms in Plants
- Cadmium Tolerance in Plants : Plants have developed various protective mechanisms against cadmium toxicity, such as the synthesis of phytochelatins, metallothioneins, and the activation of antioxidant enzymes. Understanding these mechanisms is key to enhancing plant tolerance to cadmium stress (Choppala et al., 2014).
安全和危害
Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Workers can be exposed to cadmium by breathing in dusts, fumes, or mists containing cadmium .
未来方向
The industry’s voluntary product stewardship initiatives to collect and recycle cadmium-containing products would contribute to the sustainable and safe use of cadmium in modern society . High cadmium ion uptake, low-cost cultivation, selectivity of cadmium and special mechanical properties of algae make it possibly suitable for cadmium remediation .
属性
IUPAC Name |
cadmium(2+);dichlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTSJTVLWUJJMN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581352 | |
| Record name | Cadmium dichlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium dichlorate | |
CAS RN |
22750-54-5 | |
| Record name | Cadmium dichlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



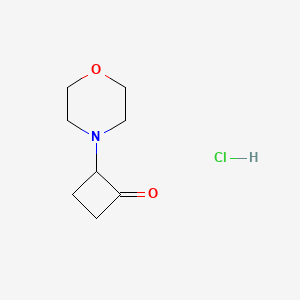

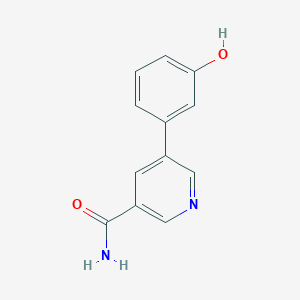
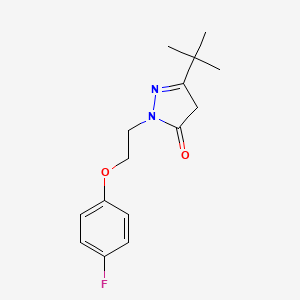
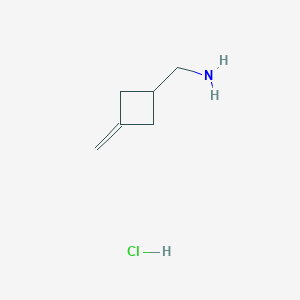
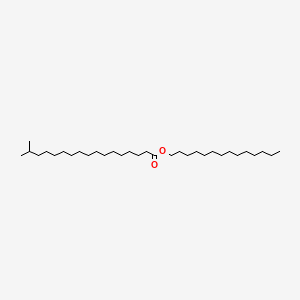
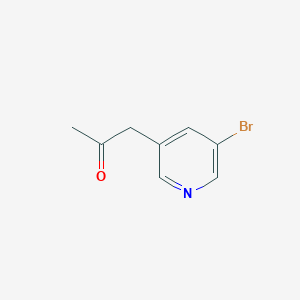
![1-Fluoro-4-[(4-methylphenyl)methyl]benzene](/img/structure/B1627044.png)
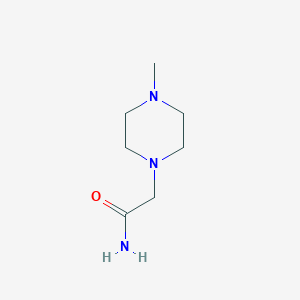
![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1627047.png)
